molecular formula C10H10FNO2 B141765 Allyl 2-amino-4-fluorobenzoate CAS No. 145219-60-9

Allyl 2-amino-4-fluorobenzoate

Cat. No. B141765
M. Wt: 195.19 g/mol
InChI Key: LDRNDVPPVZNLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-amino-4-fluorobenzoate, also known as AAFB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of Allyl 2-amino-4-fluorobenzoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. Allyl 2-amino-4-fluorobenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Allyl 2-amino-4-fluorobenzoate has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Allyl 2-amino-4-fluorobenzoate has been shown to be well-tolerated in animals, with no significant toxicity observed at therapeutic doses.

Advantages And Limitations For Lab Experiments

One advantage of Allyl 2-amino-4-fluorobenzoate is its relatively simple synthesis method, which makes it accessible to researchers. Allyl 2-amino-4-fluorobenzoate also possesses a unique chemical structure that may allow for the development of novel drugs with improved efficacy and safety profiles. However, one limitation of Allyl 2-amino-4-fluorobenzoate is its limited solubility in water, which may pose challenges in certain experimental settings.

Future Directions

There are several future directions for research on Allyl 2-amino-4-fluorobenzoate. One area of interest is the development of Allyl 2-amino-4-fluorobenzoate-based drugs for the treatment of inflammation, pain, and cancer. Additionally, Allyl 2-amino-4-fluorobenzoate may be used as a fluorescent probe for imaging biological systems. Further studies are needed to fully understand the mechanism of action of Allyl 2-amino-4-fluorobenzoate and its potential applications in various fields.
Conclusion
In conclusion, Allyl 2-amino-4-fluorobenzoate is a chemical compound that has potential applications in medicinal chemistry, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it possesses unique biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of Allyl 2-amino-4-fluorobenzoate and its potential applications in various fields.

Synthesis Methods

The synthesis of Allyl 2-amino-4-fluorobenzoate involves the reaction of allyl bromide with 2-amino-4-fluorobenzoic acid in the presence of a base such as potassium carbonate. The reaction yields Allyl 2-amino-4-fluorobenzoate as a white solid with a yield of around 60-70%. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

Allyl 2-amino-4-fluorobenzoate has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. Allyl 2-amino-4-fluorobenzoate has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

CAS RN

145219-60-9

Product Name

Allyl 2-amino-4-fluorobenzoate

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

prop-2-enyl 2-amino-4-fluorobenzoate

InChI

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5,12H2

InChI Key

LDRNDVPPVZNLNH-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=C(C=C(C=C1)F)N

Canonical SMILES

C=CCOC(=O)C1=C(C=C(C=C1)F)N

synonyms

Benzoic acid, 2-amino-4-fluoro-, 2-propenyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.